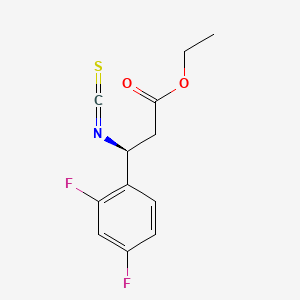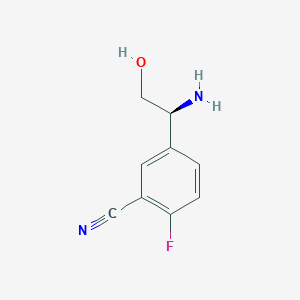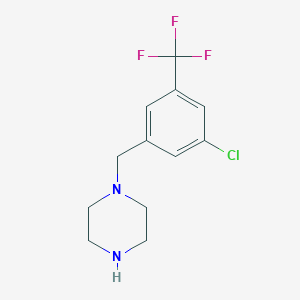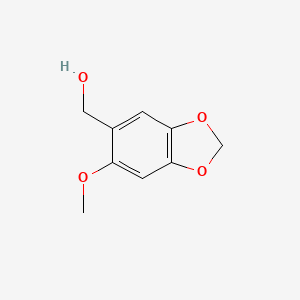
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is a chemical compound that features a unique combination of functional groups, including an ethyl ester, a difluorophenyl ring, and an isothiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid and ethyl isothiocyanate.
Esterification: The (S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form (S)-Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate.
Isothiocyanation: The esterified product is then reacted with ethyl isothiocyanate under basic conditions, typically using a base like triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, typically under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Oxidized Products: Depending on the oxidizing agent used, various oxidized derivatives can be obtained.
Reduced Products: Alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate: A precursor in the synthesis of the target compound.
(S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoic acid: A related compound with a carboxylic acid group instead of an ester.
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: A compound with similar difluorophenyl functionality but different reactive groups.
Uniqueness
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is unique due to its combination of an ethyl ester and an isothiocyanate group, which provides distinct reactivity and potential applications compared to other similar compounds
Eigenschaften
Molekularformel |
C12H11F2NO2S |
|---|---|
Molekulargewicht |
271.28 g/mol |
IUPAC-Name |
ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C12H11F2NO2S/c1-2-17-12(16)6-11(15-7-18)9-4-3-8(13)5-10(9)14/h3-5,11H,2,6H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
NHSSEOHCROFICA-NSHDSACASA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N=C=S |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)



![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)





